Imidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound that serves as a central scaffold in various chemical syntheses, particularly in medicinal chemistry for developing novel drug candidates. [, , , , , , ] It can be considered a modified nucleoside analogue, particularly of cytosine. [, ] In scientific research, it is being explored for its potential antiviral and anticancer activities. [, , , ]
Imidazo[1,2-c]pyrimidin-5(6H)-one falls under the category of heterocyclic compounds, specifically within the class of imidazo-pyrimidines. These compounds are notable for their pharmacological properties, including antibacterial, anticancer, and kinase inhibition activities. The compound can be sourced from various chemical databases such as PubChem and BenchChem, which provide detailed information on its structure, synthesis methods, and biological activities .
The synthesis of imidazo[1,2-c]pyrimidin-5(6H)-one can be achieved through several methodologies:
Typical conditions for these reactions may include specific temperature ranges, solvents (e.g., dimethylformamide or ethanol), and catalysts (e.g., Lewis acids or bases) to facilitate the desired transformations.
The molecular structure of imidazo[1,2-c]pyrimidin-5(6H)-one can be described by its molecular formula, , and its canonical SMILES representation: C1=CNC(=O)N2C1=NC=C2
. The structure features a fused bicyclic system composed of an imidazole ring (five-membered) and a pyrimidine ring (six-membered) with a carbonyl group at position 5.
Imidazo[1,2-c]pyrimidin-5(6H)-one participates in various chemical reactions:
The reactivity patterns depend on substituents on the rings and reaction conditions such as temperature and solvent choice.
The mechanism of action for imidazo[1,2-c]pyrimidin-5(6H)-one involves several pathways:
Compounds in this class often engage in biochemical pathways that lead to apoptosis or necrosis in target cells, particularly in tumorigenic contexts.
Imidazo[1,2-c]pyrimidin-5(6H)-one exhibits several notable physical and chemical properties:
The compound's stability and reactivity make it suitable for various synthetic applications.
Imidazo[1,2-c]pyrimidin-5(6H)-one has diverse applications across several scientific fields:
Suzuki-Miyaura cross-coupling has emerged as a pivotal method for introducing structural diversity at the C8 position of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. This reaction leverages halogenated precursors (typically 8-iodo derivatives) and aryl/heteroaryl boronic acids under palladium catalysis. Key advancements include:
Table 1: Representative Suzuki-Miyaura Reactions of 8-Iodo-imidazo[1,2-c]pyrimidin-5(6H)-one
Boronic Acid | Catalyst System | Yield (%) | Application |
---|---|---|---|
Cyclohexylboronic acid | Pd(OAc)₂/XPhos | 88 | CDK2 inhibitor (Ki = 44 nM) |
4-Fluorophenylboronic acid | XPhosPdG₂/XPhos | 92 | Anticancer lead optimization |
3-Pyridylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 65 | Solubility enhancement |
Halogenation is critical for installing reactive handles at specific positions for downstream derivatization. Two primary strategies dominate:
Table 2: Halogenation Reactions of Imidazo[1,2-c]pyrimidin-5(6H)-one
Position | Reagent | Conditions | Yield (%) | Next-step Utility |
---|---|---|---|---|
C8 | NBS (1.1 eq) | DMF, 0°C, 2 h | 85 | Suzuki coupling, amination |
C2 | POCl₃ (excess) | Reflux, 4 h | 78 | Nucleophilic substitution |
C2/C8 | POCl₃ → NBS | Sequential steps | 70 (overall) | Bidirectional diversification |
The Dimroth rearrangement enables scaffold diversification through ring transformation under basic conditions. This reversible process equilibrates regioisomeric imidazo[1,2-a]pyrimidines and imidazo[4,5-c]pyridines:
N-Alkylation and O-acylation provide access to derivatives with improved pharmacokinetic properties:
Table 3: Alkylation/Acylation Outcomes at Key Positions
Position | Reagent | Conditions | Yield (%) | Pharmacological Impact |
---|---|---|---|---|
N6 | CH₃I, K₂CO₃ | DMF, 25°C, 12 h | 92 | Enhanced metabolic stability |
O5 | AcCl, pyridine | 0°C → 25°C, 4 h | 88 | Prodrug synthesis |
C3 | RCHO + morpholine | Y(OTf)₃ (20 mol%), toluene, 110°C | 85 | Solubility/Permeability increase |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1